molecular formula C32H22S2 B14178757 2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene) CAS No. 922508-54-1

2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene)

Cat. No.: B14178757
CAS No.: 922508-54-1
M. Wt: 470.6 g/mol
InChI Key: NSTVWCXPAASURG-UHFFFAOYSA-N
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Description

2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a pentacene core linked to two 5-methylthiophene units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) typically involves the coupling of pentacene with 5-methylthiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a solvent such as toluene and a base like cesium carbonate .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .

Scientific Research Applications

2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) in electronic applications involves its ability to transport charge carriers (electrons or holes) efficiently. The pentacene core provides a conjugated system that facilitates charge delocalization, while the thiophene units enhance the compound’s stability and solubility. The molecular targets and pathways involved in its action are primarily related to its interaction with other materials in electronic devices, such as electrodes and dielectric layers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is unique due to its combination of a pentacene core with thiophene units, which provides a balance of high charge mobility and stability. This makes it particularly suitable for applications in organic electronics where both properties are essential .

Properties

CAS No.

922508-54-1

Molecular Formula

C32H22S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-methyl-5-[13-(5-methylthiophen-2-yl)pentacen-6-yl]thiophene

InChI

InChI=1S/C32H22S2/c1-19-11-13-29(33-19)31-25-15-21-7-3-5-9-23(21)17-27(25)32(30-14-12-20(2)34-30)28-18-24-10-6-4-8-22(24)16-26(28)31/h3-18H,1-2H3

InChI Key

NSTVWCXPAASURG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)C

Origin of Product

United States

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